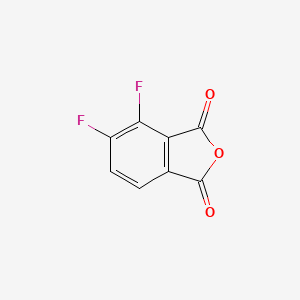

4,5-Difluoroisobenzofuran-1,3-dione

Description

Contextualization within Fluorinated Phthalic Anhydride (B1165640) Chemistry

4,5-Difluoroisobenzofuran-1,3-dione belongs to the class of fluorinated phthalic anhydrides. The parent compound, phthalic anhydride, is an important industrial chemical primarily used in the large-scale production of plasticizers, dyes, and polyester (B1180765) and alkyd resins. wikipedia.orgchemicalbook.com It was the first dicarboxylic acid anhydride to be used commercially. wikipedia.org

The introduction of fluorine atoms onto the aromatic ring of phthalic anhydride dramatically alters its chemical and physical properties. Fluorination can enhance thermal stability, improve chemical resistance, modify electronic characteristics, and increase the solubility of resulting polymers in organic solvents. ontosight.aivt.edu Fluorinated phthalic anhydrides are key monomers in the synthesis of high-performance polyimides. vt.edugoogle.com These advanced polymers are sought after for applications in aerospace, electronics, and optics due to their excellent thermal stability, low dielectric constants, and optical transparency. vt.edugoogle.com The properties of the final polymer can be fine-tuned by varying the number and position of the fluorine substituents on the anhydride monomer.

Academic Significance of Difluorinated Isobenzofuran-1,3-dione Architectures

The specific difluorinated structure of this compound holds considerable academic interest as it provides a platform for investigating structure-property relationships in advanced materials. The two fluorine atoms exert a strong electron-withdrawing effect, influencing the reactivity of the anhydride group and the properties of the resulting polymers.

In polymer chemistry, difluorinated anhydrides like this compound are used to synthesize soluble, high-performance polyimides. kpi.ua The conventional two-step synthesis of polyimides involves reacting a dianhydride with a diamine to form a poly(amic acid), which is then chemically or thermally converted to the final polyimide. core.ac.uk The incorporation of fluorine-containing monomers like this compound can lead to polyimides with lower dielectric constants, reduced water absorption, and enhanced optical clarity, which are critical properties for microelectronics packaging and optical materials. vt.edugoogle.com

Furthermore, the presence of fluorine atoms can enhance the biological activity of molecules due to increased lipophilicity and metabolic stability. smolecule.com This opens potential research avenues for compounds derived from difluorinated isobenzofuran-1,3-diones in medicinal chemistry, where they could serve as scaffolds or intermediates in the synthesis of new therapeutic agents. smolecule.com

Historical Development of Fluorine-Containing Aromatic Anhydrides in Research

The development of fluorine-containing aromatic anhydrides is intrinsically linked to the broader history of organofluorine chemistry. While minerals containing fluorine, such as fluorite (calcium fluoride), were used as fluxes in metallurgy since the 16th century, the element itself proved notoriously difficult to isolate. wikipedia.orgrsc.orgwikipedia.org After numerous dangerous attempts by earlier chemists, elemental fluorine was finally isolated by Henri Moissan in 1886 via electrolysis. wikipedia.orgwikipedia.org

The synthesis of aromatic fluorine compounds followed its own challenging path. Early methods in the late 19th and early 20th centuries were often difficult to control. nih.gov A significant breakthrough came in 1927 with the development of the Schiemann reaction, which allowed for the preparation of fluoroaromatic compounds from diazonium salts. nih.gov Another key development was the Halex (halogen exchange) reaction, where chlorine or nitro groups on an aromatic ring could be replaced by fluorine using a fluoride (B91410) salt like potassium fluoride. nih.govacs.org

In parallel, phthalic anhydride became a major industrial commodity following the development of catalytic oxidation processes for its production from naphthalene (B1677914) or o-xylene (B151617). wikipedia.org The convergence of these two fields—the maturation of industrial organic synthesis and the advent of practical methods for aromatic fluorination—paved the way for the creation of fluorinated aromatic anhydrides. Researchers began to modify well-known industrial monomers like phthalic anhydride with fluorine to create new materials with enhanced properties. The synthesis of various fluorinated phthalic anhydrides, including mono-, di-, and tetra-substituted versions, allowed for the systematic development of fluorinated polymers, particularly polyimides, for specialized high-performance applications from the mid-20th century onwards. vt.educymitquimica.com

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-difluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLXVIZWJDORKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)OC2=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Difluoroisobenzofuran 1,3 Dione

Synthesis from 4,5-Difluorophthalic Acid and Related Precursors

The most conventional method for the preparation of 4,5-Difluoroisobenzofuran-1,3-dione is through the dehydration of its precursor, 4,5-difluorophthalic acid. This intramolecular cyclization reaction results in the formation of the five-membered anhydride (B1165640) ring.

Optimization of Reaction Conditions and Reagent Selection

The dehydration of 4,5-difluorophthalic acid is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent. Acetic anhydride is a commonly employed reagent for this transformation. The optimization of this process involves careful consideration of several factors to maximize the yield and purity of the final product.

Key parameters for optimization include:

Reaction Temperature: Thermal dehydration requires heating above the melting point of the dicarboxylic acid to facilitate the intramolecular cyclization. For analogous compounds like phthalic acid, temperatures above 180°C are effective for re-forming the anhydride. wikipedia.org

Dehydrating Agent: The choice and stoichiometry of the dehydrating agent are crucial. Acetic anhydride is frequently used to drive the equilibrium towards the formation of the cyclic anhydride. nih.gov

Catalyst: While often not strictly necessary for this type of reaction, acid catalysts can be employed to accelerate the cyclodehydration of dicarboxylic acids. acs.org

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or spectroscopic analysis.

Purification Method: After the reaction, the product is typically isolated and purified, often through recrystallization or sublimation, to remove any unreacted starting material and byproducts.

A study on the synthesis of 4-chlorophthalic anhydride from its corresponding sodium salt involved acidification followed by dehydration and rectification to achieve a purity of over 98.5%. lew.ro This highlights the importance of the purification steps in obtaining a high-purity product.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4,5-Difluorophthalic Acid | Direct precursor to the target anhydride. |

| Dehydrating Agent | Acetic Anhydride | Reacts with water to drive the equilibrium towards anhydride formation. |

| Temperature | Elevated (e.g., >180 °C) | Provides the necessary activation energy for intramolecular cyclization. |

| Catalyst (Optional) | Acid Catalyst | Can increase the rate of the dehydration reaction. |

| Purification | Recrystallization/Sublimation | Removes impurities to yield the pure anhydride. |

Mechanisms of Anhydride Formation from Dicarboxylic Acids

The formation of a cyclic anhydride from a dicarboxylic acid, such as 4,5-difluorophthalic acid, proceeds through a nucleophilic acyl substitution mechanism. In the presence of a dehydrating agent like acetic anhydride, the reaction is facilitated.

The generally accepted mechanism involves the following steps:

Activation of a Carboxylic Acid Group: One of the carboxylic acid groups of 4,5-difluorophthalic acid reacts with the dehydrating agent (e.g., acetic anhydride). This forms a mixed anhydride intermediate, which is more reactive than the original carboxylic acid.

Intramolecular Nucleophilic Attack: The oxygen atom of the second carboxylic acid group within the same molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated acyl group. This leads to the formation of a tetrahedral intermediate.

Ring Closure and Elimination: The tetrahedral intermediate collapses, leading to the formation of the stable five-membered anhydride ring and the elimination of a leaving group (e.g., an acetate (B1210297) molecule when acetic anhydride is used).

This intramolecular process is generally favored for the formation of five- and six-membered rings due to favorable thermodynamics and kinetics. masterorganicchemistry.com The presence of fluorine atoms on the aromatic ring can influence the reactivity of the carboxylic acid groups through their electron-withdrawing effects, potentially affecting the rate of the cyclization reaction.

Exploration of Alternative Synthetic Routes

While the dehydration of 4,5-difluorophthalic acid is a direct approach, alternative synthetic strategies are continuously being explored to access isobenzofuran-1,3-dione systems. These routes may offer advantages in terms of starting material availability, reaction efficiency, or the ability to introduce diverse functionalities.

Cyclization Reactions in the Presence of Fluorine Atoms

The presence of fluorine atoms on an aromatic ring can significantly influence the course of cyclization reactions due to their strong electron-withdrawing nature and steric effects. Research into the synthesis of fluorinated heterocycles often involves the development of novel cyclization strategies that can accommodate these electronic demands. For instance, fluorination-induced intramolecular cyclization has been utilized for the synthesis of fluoro-substituted spiro-1,3-oxazine and spiro-1,3-thiazine derivatives. rsc.org While not directly applied to this compound, this demonstrates the principle of using fluorination to trigger cyclization.

Another relevant area is the Diels-Alder reaction, a powerful tool for the construction of cyclic systems. The use of fluorinated dienes or dienophiles in Diels-Alder reactions has been a subject of study for the synthesis of various fluorinated aromatic compounds. researchgate.net This cycloaddition approach, followed by subsequent aromatization, could potentially be adapted to construct the fluorinated benzene (B151609) ring and the anhydride precursor in a convergent manner. However, the reactivity of fluorinated dienophiles can be lower than their non-fluorinated counterparts, which presents a challenge in this synthetic design. nih.gov

Multicomponent Reaction Approaches to Isobenzofuran-1,3-dione Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not prominently reported, the general strategy has been applied to the synthesis of related isobenzofuranone structures. For example, the condensation of 2-aminobenzoic acid with 4-bromoisobenzofuran-1,3-dione has been used to construct spiro[benzo[d] mdpi.comacs.orgoxazine-2,1'-isobenzofuran]-3',4(1H)-dione derivatives. tandfonline.com This illustrates the potential for building complexity around the isobenzofuranone core using multicomponent strategies.

The development of a multicomponent reaction that directly assembles the 4,5-difluorinated benzene ring and the dicarboxylic acid functionality in a single step would represent a significant advancement in the synthesis of this class of compounds.

Advanced Synthetic Strategies for Selective Fluorination

Introducing fluorine atoms onto an aromatic ring at a late stage of a synthesis is a highly desirable strategy in medicinal and materials chemistry. This approach allows for the diversification of complex molecules without the need to carry the fluorine atoms through a lengthy synthetic sequence.

Advanced methods for selective fluorination that could potentially be applied to the synthesis of this compound include:

Selective C-H Fluorination: Direct C-H fluorination has emerged as a powerful tool for the introduction of fluorine atoms into aromatic systems. Photocatalysis has been employed for the selective fluorination of alkyl C-H bonds. rsc.org Furthermore, catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds has been demonstrated. chemrxiv.org Applying such a method to a pre-existing isobenzofuran-1,3-dione or a suitable precursor could provide a direct route to the desired 4,5-difluoro substitution pattern.

Anodic Fluorination: Electrochemical methods, such as anodic fluorination, offer an alternative for the selective introduction of fluorine. The anodic fluorination of phthalide (B148349) and its derivatives has been successfully carried out in ionic liquids. rsc.org This technique could potentially be adapted for the fluorination of the aromatic ring of isobenzofuran-1,3-dione.

| Strategy | Description | Potential Advantages | Challenges |

|---|---|---|---|

| Selective C-H Fluorination | Direct replacement of a C-H bond with a C-F bond. | Late-stage functionalization, atom economy. | Regioselectivity control, harsh reagents in some cases. |

| Anodic Fluorination | Electrochemical introduction of fluorine. | Can be performed under mild conditions, avoids hazardous reagents. | Requires specialized equipment, optimization of electrochemical parameters. |

The continued development of these advanced synthetic methodologies holds promise for more efficient and selective routes to this compound and other valuable fluorinated compounds.

Scalability and Process Intensification Studies in Laboratory Synthesis

The industrial production of the parent compound, phthalic anhydride, is a well-established process, typically involving the catalytic oxidation of o-xylene (B151617) or naphthalene (B1677914) in a vapor-phase reaction using a fixed-bed or fluidized-bed reactor. douwin-chem.comikprress.org These processes are highly optimized for large-scale, continuous production. The synthesis of a specialty chemical like this compound, however, is more likely to be performed in a laboratory or pilot plant setting using batch or semi-batch processes. The scalability of such processes is contingent on several factors, including the synthetic route to the 4,5-difluorophthalic acid precursor and the efficiency of the final dehydration step.

A plausible and common laboratory-scale synthesis of this compound involves the dehydration of 4,5-difluorophthalic acid. This can be achieved by heating the acid, often with a dehydrating agent like acetic anhydride or by sublimation. While effective at a small scale, scaling up this process requires careful consideration of heat transfer, reaction time, and product purification.

Key Considerations for Scaling Up Laboratory Synthesis:

Heat Transfer: The dehydration of phthalic acids is an endothermic process. Ensuring uniform and efficient heat transfer throughout the reaction vessel is crucial to maintain a consistent reaction rate and avoid localized overheating or incomplete reaction. In larger batches, the surface-area-to-volume ratio decreases, which can make heat transfer more challenging.

Reaction Kinetics: Understanding the kinetics of the dehydration reaction is essential for predicting reaction times and optimizing throughput. Factors such as temperature, catalyst (if any), and the efficiency of water removal will significantly impact the reaction rate.

Product Purification: On a larger scale, purification methods such as sublimation may become less practical. Alternative methods like crystallization or distillation under reduced pressure would need to be developed and optimized. The choice of solvent for crystallization is critical to ensure high purity and yield.

Process Intensification: To improve the efficiency, safety, and environmental impact of the synthesis, process intensification strategies can be explored. For the synthesis of fluorinated compounds, continuous flow reactors offer several advantages over traditional batch reactors. douwin-chem.com These include better control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely.

The following table outlines a comparative analysis of a traditional batch process versus a conceptual continuous flow process for the dehydration of 4,5-difluorophthalic acid, based on general principles of process intensification.

| Parameter | Traditional Batch Process | Continuous Flow Process (Conceptual) |

|---|---|---|

| Reactor Type | Glass flask or jacketed reactor | Microreactor or packed bed flow reactor |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |

| Reaction Time | Hours | Minutes |

| Temperature Control | Potential for hot spots | Precise and uniform |

| Scale-up | Challenging, requires reactor redesign | "Numbering-up" - running multiple reactors in parallel |

| Safety | Handling of large volumes of hot reagents | Small reaction volumes, inherently safer |

The synthesis of the precursor, 4,5-difluorophthalic acid, presents its own set of scalability challenges. One potential route is the oxidation of 4,5-difluoro-o-xylene. The oxidation of xylenes (B1142099) to phthalic acids is a common industrial process, but the presence of fluorine atoms can affect the reactivity and require different catalytic systems.

Research Findings on Analogous Reactions:

Studies on the synthesis of other fluorinated aromatic carboxylic acids have highlighted the use of various catalytic systems and reaction conditions. For instance, the synthesis of 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride involves hydrolysis, fluorination, and decarboxylation steps. The fluorination step, in particular, is critical and often requires careful control of temperature and pressure.

The following table presents hypothetical data comparing different catalytic systems for the oxidation of a generic difluoro-o-xylene to the corresponding difluorophthalic acid, based on typical performance indicators for such reactions.

| Catalyst System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |

|---|---|---|---|---|

| Vanadium Pentoxide (V₂O₅) | 350-400 | Varies (Vapor Phase) | ~85 | High temperature, requires specialized equipment |

| Cobalt-Manganese-Bromide | 150-200 | 2-4 | ~90 | Liquid phase, corrosive bromide, catalyst separation |

| Potassium Permanganate (KMnO₄) | 80-100 | 6-8 | ~75 | Stoichiometric oxidant, large amount of waste (MnO₂) |

Process intensification for the synthesis of the 4,5-difluorophthalic acid precursor could involve exploring novel oxidation technologies, such as using molecular oxygen with advanced catalytic systems in a continuous flow reactor. This would not only improve the efficiency and safety of the process but also reduce its environmental footprint.

Chemical Reactivity and Transformation Mechanisms of 4,5 Difluoroisobenzofuran 1,3 Dione

Nucleophilic Ring-Opening Reactions

The strained five-membered ring of the isobenzofuran-1,3-dione system is susceptible to attack by nucleophiles, leading to ring-opening. This reactivity is a cornerstone of its application in the synthesis of various derivatives and polymers.

Aminolysis and Alcoholysis Pathways

The reaction of 4,5-Difluoroisobenzofuran-1,3-dione with primary amines (aminolysis) or alcohols (alcoholysis) is a facile process that results in the opening of the anhydride (B1165640) ring. This reaction proceeds through a nucleophilic acyl substitution mechanism.

In aminolysis , a primary amine attacks one of the carbonyl carbons of the anhydride. This initial nucleophilic addition leads to a tetrahedral intermediate, which then undergoes ring-opening to form a phthalamic acid derivative. This intermediate possesses both a carboxylic acid and an amide functional group. The reaction is typically carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at ambient temperatures. The general mechanism involves the nucleophilic attack of the amine on a carbonyl group, leading to the formation of a tetrahedral intermediate, which then collapses to open the ring. youtube.com

The general pathway for aminolysis can be represented as:

Step 1: Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.

Step 2: Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Step 3: Ring Opening: The ring opens to yield a 2-carbamoyl-3,4-difluorobenzoic acid.

Alcoholysis follows a similar pathway, with an alcohol acting as the nucleophile. The reaction with an alcohol in the presence of a suitable catalyst or under thermal conditions yields a monoester derivative of 3,4-difluorophthalic acid.

The reactivity of the anhydride is influenced by the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Stereochemical Aspects of Ring-Opening

The ring-opening of the symmetric this compound with achiral nucleophiles does not generate a stereocenter. However, if a chiral, non-racemic amine or alcohol is used, the reaction can lead to the formation of diastereomeric products. The stereochemistry of the resulting product is determined by the facial selectivity of the nucleophilic attack on the planar anhydride ring.

While specific stereochemical studies on the ring-opening of this compound are not extensively documented, the principles of nucleophilic addition to carbonyl groups suggest that the transition state energies for the attack on the two faces of the anhydride would be different in the presence of a chiral nucleophile, potentially leading to diastereomeric excess. The extent of this selectivity would depend on the steric and electronic interactions between the anhydride and the chiral nucleophile in the transition state.

Electrophilic Reactions Involving the Anhydride Moiety

While the primary reactivity of the anhydride is centered on nucleophilic attack, the aromatic ring can participate in electrophilic substitution reactions, although the fluorine atoms and the anhydride group itself are deactivating.

Friedel-Crafts Acylation with Related Fluorinated Anhydrides

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. numberanalytics.compw.live In the context of this compound, it can theoretically act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.compw.liveucalgary.ca The reaction would involve the formation of an acylium ion intermediate, which then attacks an activated aromatic substrate. ucalgary.ca

The general mechanism for Friedel-Crafts acylation using an anhydride is as follows:

Step 1: Acylium Ion Formation: The anhydride reacts with the Lewis acid to form a highly electrophilic acylium ion. pw.live

Step 2: Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of an aromatic ring, leading to the formation of a sigma complex (arenium ion).

Step 3: Deprotonation: A base removes a proton from the sigma complex, restoring aromaticity and yielding the final acylated product.

The fluorine atoms on the anhydride ring are strongly deactivating, which would make Friedel-Crafts reactions where the anhydride itself is the substrate very difficult. However, using the anhydride as the electrophile to acylate other aromatic compounds is a viable, though potentially sluggish, reaction.

| Reactants | Catalyst | Product Type |

| Aromatic Compound + this compound | Lewis Acid (e.g., AlCl₃) | Aroylbenzoic acid derivative |

Catalyst-Mediated Transformations

Beyond Friedel-Crafts reactions, other catalyst-mediated transformations can be envisaged. For instance, transition metal-catalyzed cross-coupling reactions could potentially be employed to functionalize the aromatic ring, although this would likely require prior conversion of the anhydride to a less reactive derivative.

Palladium-catalyzed reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct coupling on the anhydride might be challenging due to catalyst inhibition by the carbonyl groups, derivatization to the corresponding di-ester or other functional groups could open up avenues for such transformations.

Polymerization and Polycondensation Reactions

A major application of this compound is in the synthesis of high-performance polymers, particularly polyimides. core.ac.ukdakenchem.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. core.ac.ukyoutube.com

The synthesis of polyimides from this compound typically follows a two-step polycondensation process: dakenchem.com

Poly(amic acid) Formation: The dianhydride is reacted with an aromatic diamine in a polar aprotic solvent at room temperature. The nucleophilic attack of the diamine on the anhydride groups leads to the formation of a soluble, high-molecular-weight poly(amic acid) precursor. core.ac.uk

Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at high temperatures (200-350 °C) or by chemical methods using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at lower temperatures.

The properties of the resulting polyimide can be tailored by the choice of the diamine comonomer. The fluorine atoms in the this compound monomer unit can enhance properties such as solubility, optical transparency, and dielectric performance in the final polymer.

Advanced Spectroscopic and Structural Characterization of 4,5 Difluoroisobenzofuran 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local chemical environment of other NMR-active nuclei, such as fluorine.

One-dimensional NMR spectroscopy is the cornerstone of structural analysis for derivatives of 4,5-Difluoroisobenzofuran-1,3-dione.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical derivative, the aromatic protons will appear in the downfield region, and their splitting patterns will be influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The signals for carbons directly bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling. The carbonyl carbons of the dione (B5365651) ring are typically observed in the highly deshielded region of the spectrum.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated organic compounds. nih.govwalisongo.ac.id The chemical shifts of the fluorine atoms in this compound derivatives are sensitive to their electronic environment. nih.govalfa-chemistry.comdtic.mil Electron-withdrawing groups will cause a downfield shift, while electron-donating groups will cause an upfield shift. alfa-chemistry.com

A hypothetical data table for a derivative of this compound is presented below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.85 | d | 8.0 | Aromatic H |

| ¹H | 7.60 | dd | 8.0, 4.0 | Aromatic H |

| ¹³C | 162.5 | d | 2.0 | C=O |

| ¹³C | 150.1 | d | 250.0 | C-F |

| ¹³C | 148.9 | d | 252.0 | C-F |

| ¹³C | 130.2 | s | Aromatic C | |

| ¹³C | 125.6 | d | 5.0 | Aromatic C |

| ¹³C | 118.4 | d | 20.0 | Aromatic C |

| ¹⁹F | -135.2 | d | 15.0 | F on C4 |

| ¹⁹F | -138.5 | d | 15.0 | F on C5 |

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the connectivity and substitution patterns of this compound derivatives.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For a derivative of this compound, HRMS can confirm the presence and number of fluorine, oxygen, and other heteroatoms. The fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of CO and CO₂ from the dione ring is a characteristic fragmentation pathway for phthalic anhydride (B1165640) derivatives. nih.gov

A hypothetical HRMS data table is shown below.

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 185.0041 | 185.0045 | C₈H₃F₂O₃ |

| [M-CO+H]⁺ | 157.0092 | 157.0096 | C₇H₃F₂O₂ |

| [M-CO₂-CO+H]⁺ | 113.0143 | 113.0147 | C₇H₃F₂ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of synthetic polymers. For polyimides or other polymers synthesized using this compound as a monomer, MALDI-TOF MS can provide information on the polymer's molecular weight distribution, repeating unit mass, and end-group structure. The introduction of fluorine-containing monomers can enhance the properties of polyimides, such as increasing solubility and lowering the dielectric constant. researchgate.netscielo.brmdpi.com

A hypothetical MALDI-TOF MS data table for a polyimide derived from this compound is presented below.

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 8500 g/mol |

| Weight Average Molecular Weight (Mw) | 9200 g/mol |

| Polydispersity Index (PDI) | 1.08 |

| Repeating Unit Mass | 350.25 Da |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The infrared spectrum of a this compound derivative will show characteristic absorption bands for the functional groups present. The symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride ring typically appear as two distinct bands in the region of 1750-1850 cm⁻¹. The C-F stretching vibrations will also give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

A hypothetical vibrational spectroscopy data table is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1845 | Strong | Asymmetric C=O stretch |

| 1780 | Strong | Symmetric C=O stretch |

| 1610 | Medium | Aromatic C=C stretch |

| 1280 | Strong | C-F stretch |

| 1250 | Strong | C-F stretch |

| 950 | Medium | C-O-C stretch |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the infrared spectrum is dominated by the characteristic vibrations of the cyclic anhydride and the fluorinated aromatic ring. The most prominent features are the strong carbonyl (C=O) stretching bands, which are typical for a cyclic anhydride. Due to symmetric and asymmetric stretching modes, these often appear as a pair of intense peaks. The carbon-fluorine (C-F) bonds on the aromatic ring also give rise to strong absorption bands in the fingerprint region of the spectrum.

While specific, detailed experimental spectra for this compound are not widely published in scientific literature, commercial suppliers confirm the compound's identity using IR spectroscopy. merckmillipore.com The expected vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyclic Anhydride (C=O) | Asymmetric Stretch | 1820 - 1870 | Strong |

| Cyclic Anhydride (C=O) | Symmetric Stretch | 1750 - 1800 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-O-C | Stretch | 1200 - 1300 | Strong |

| Aromatic C-F | Stretch | 1100 - 1250 | Strong |

This table represents typical wavenumber ranges for the specified functional groups and does not constitute experimental data for this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy would be expected to clearly show the symmetric vibrations of the aromatic ring and the C-F bonds. Despite its utility for providing a unique molecular fingerprint, specific experimental Raman spectroscopic data for this compound has not been identified in the public domain or scientific literature based on conducted searches.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating isomers. Given that the synthesis of fluorinated phthalic anhydrides can sometimes result in positional isomers, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical analytical tools.

For this compound, reversed-phase HPLC would be a suitable method for purity analysis, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time would be characteristic of the compound under specific conditions.

Gas chromatography is also a viable technique for purity assessment, particularly given the compound's volatility. A certificate of analysis for commercially available this compound indicates a purity of ≥98% as determined by GC, confirming the use of this technique for quality control. aliyuncs.com However, the specific parameters of the GC method (e.g., column type, temperature program, detector) are not provided. aliyuncs.com

Computational Chemistry and Theoretical Studies of 4,5 Difluoroisobenzofuran 1,3 Dione

Quantum Chemical Calculations of Electronic Structure

There is a notable absence of specific quantum chemical calculations in the public domain for 4,5-Difluoroisobenzofuran-1,3-dione. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

Molecular Orbital Analysis and Electronic Density Distribution

No specific molecular orbital analyses, including visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or detailed mappings of the electronic density distribution for this compound have been found in the surveyed literature.

Understanding the Influence of Fluorine Substitution

While the effects of fluorine substitution on the electronic structure of aromatic and heterocyclic systems are a subject of general scientific interest, a specific computational analysis detailing these effects for the 4,5-difluoro substitution pattern on the isobenzofuran-1,3-dione core is not available. General principles suggest that the high electronegativity of fluorine atoms would lead to a significant inductive electron-withdrawing effect, influencing the reactivity and intermolecular interactions of the compound. nih.gov However, without specific calculations, the precise impact on this isomer remains unquantified.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool for predicting molecular properties and behavior. However, no dedicated DFT studies for this compound have been identified.

Prediction of Reaction Pathways and Transition States

Research predicting the reaction pathways and characterizing the transition states for reactions involving this compound via DFT calculations has not been published.

Calculation of Spectroscopic Parameters

While experimental spectroscopic data may exist, the theoretical calculation and assignment of spectroscopic parameters (such as NMR chemical shifts or IR vibrational frequencies) for this compound using DFT methods are not present in the available scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of molecules. For a relatively rigid molecule like this compound, such studies might seem less critical than for flexible chains. Nevertheless, no published studies utilizing MD simulations to analyze its conformational properties or intermolecular interactions in different environments were found.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous structures, such as phthalic anhydride (B1165640) and its derivatives, provide a framework for how such models could be developed and utilized. taylorandfrancis.comrsc.org

Electronic Descriptors: These describe the electron distribution in the molecule. For this compound, the highly electronegative fluorine atoms would significantly influence these properties. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy, for instance, can indicate a higher reactivity of a dianhydride monomer in polymerization reactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molecular weight, volume, and surface area are basic steric descriptors. The presence of the fluorine atoms in the 4 and 5 positions of the benzene (B151609) ring will subtly alter the steric profile compared to unsubstituted phthalic anhydride.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms.

A hypothetical QSAR model for this compound would be constructed by first synthesizing a series of related isobenzofuran-1,3-dione derivatives with varying substituents. The reactivity of these compounds in a specific reaction, for example, acylation of a primary amine, would be experimentally measured. Then, a statistical method, such as multiple linear regression, would be used to build an equation that relates the observed reactivity to the calculated molecular descriptors.

Such a model could predict the reactivity of other, unsynthesized derivatives, guiding the selection of candidates for specific applications. For instance, in the context of drug design, QSAR models have been used to predict the inhibitory potency of isoindoline-1,3-dione derivatives against specific enzymes. nih.gov

In Silico Prediction of Polymerization Behavior

In silico methods are powerful tools for predicting how a monomer like this compound might behave during polymerization and what the properties of the resulting polymer would be. mdpi.comresearchgate.net These computational techniques can save significant time and resources by screening potential polymer structures before any laboratory synthesis is undertaken.

This compound is a dianhydride, a class of monomers commonly used in the synthesis of polyimides through reaction with diamines. acs.orgcore.ac.uk Theoretical studies on polyimide formation from various dianhydrides have shown that the structure of the dianhydride has a profound effect on the properties of the final polymer, such as its thermal stability, solubility, and optical transparency. acs.orgresearchgate.net

The in silico prediction of the polymerization behavior of this compound would likely involve the following approaches:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of polymer chains. nih.gov By simulating the interactions between polymer chains derived from this compound and a chosen diamine, researchers can predict properties like the glass transition temperature (Tg), mechanical strength, and solubility of the resulting polyimide. The fluorine substituents would be expected to influence inter-chain interactions and, consequently, these macroscopic properties.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the reaction mechanism of polymerization at the electronic level. nih.gov For example, DFT calculations could elucidate the energetics of the reaction between this compound and a diamine, providing insights into the reaction rate and the stability of the resulting polyamic acid intermediate.

Polymer Property Prediction Software: Specialized software exists that can predict a wide range of polymer properties based on the structure of the repeating unit. mdpi.comresearchgate.net By inputting the structure of the repeating unit formed from this compound and a diamine, it is possible to obtain estimates for properties like density, refractive index, and dielectric constant.

Research on other fluorinated dianhydrides, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), has demonstrated that the incorporation of fluorine can lead to polymers with desirable properties like improved solubility and lower dielectric constants. nih.govacs.org Similar effects might be predicted for polymers derived from this compound. Computational modeling would be the first step in exploring this potential.

Applications of 4,5 Difluoroisobenzofuran 1,3 Dione in Advanced Materials Science

Precursor in High-Performance Polymer Synthesis

While phthalic anhydrides are fundamental building blocks for polymers, specific data on the polymerization of 4,5-Difluoroisobenzofuran-1,3-dione is not available in the reviewed literature. The fluorine substituents on the aromatic ring are expected to influence the reactivity of the anhydride (B1165640) and the properties of the resulting polymers, but without experimental data, these effects cannot be detailed.

Development of Fluorinated Polyimides for Enhanced Thermal Stability

No published studies were identified that specifically utilize this compound for the synthesis of fluorinated polyimides. Research in this area is extensive for other fluorinated dianhydrides, which are known to enhance thermal stability, but specific findings for the title compound are absent.

Synthesis of Fluorinated Polyesters and Their Derivatives

Similarly, the synthesis of fluorinated polyesters using this compound as a monomer is not documented in the available scientific literature. The potential for this compound to impart desirable properties such as thermal resistance and altered solubility to polyesters has not been explored in published research.

Role in Functional Organic Materials Development

The incorporation of fluorine atoms into organic materials can significantly impact their electronic and optical properties. However, the application of this compound in these areas has not been a subject of published research.

Optoelectronic Materials Applications

Electronic Materials Research

Likewise, the role of this compound in electronic materials research is not covered in the existing body of scientific literature that was surveyed.

Advanced Composites and Nanomaterials Integration

The use of this compound as a component in advanced composites or for the functionalization of nanomaterials is another area where published research is lacking.

Design and Synthesis of Specialized Monomers for Polymer Engineering

The strategic incorporation of fluorine atoms into polymer backbones can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and lower dielectric constants. This compound, also known as 4,5-difluorophthalic anhydride, serves as a valuable starting material for the creation of specialized monomers tailored for high-performance polymer engineering. Its difluoro-substituted aromatic ring and reactive anhydride functionality allow for its conversion into various bifunctional monomers, primarily dianhydrides and diamines, which are the fundamental building blocks for polyimides and other advanced polymers.

The design of monomers from this compound focuses on creating structures that can be readily polymerized, often through polycondensation reactions. kpi.ua The two primary strategies involve either retaining the anhydride groups while modifying another part of the molecule to create a new dianhydride, or transforming the anhydride groups into other functional groups, such as amines, to produce diamine monomers.

A common approach in polymer chemistry is the synthesis of polyimides, which typically involves a two-step process. clemson.edu This process begins with the reaction of a dianhydride and a diamine to form a soluble poly(amic acid) intermediate. clemson.edu This intermediate is then cyclized through thermal or chemical means to form the final, often intractable, polyimide. kpi.uaclemson.edu The fluorine atoms on the this compound backbone are expected to enhance the properties of the resulting polymers.

One potential synthetic route to create novel monomers involves the reaction of this compound with various aromatic or aliphatic compounds. For instance, nucleophilic substitution reactions can be employed, where the fluorine atoms are displaced by nucleophiles to link the difluorophthalic core to other aromatic systems, thereby creating larger, more complex dianhydride monomers.

Alternatively, the anhydride group can be reacted to form imides, which can then be converted to diamines. This transformation opens up a different class of monomers where the fluorinated phthalic moiety is incorporated into a diamine structure. These synthesized diamines can then be polymerized with commercially available dianhydrides to produce fluorinated polyimides with tailored properties.

The synthesis of specialized monomers from this compound allows for the fine-tuning of polymer properties. By carefully selecting the reactants and synthetic routes, chemists can control factors such as monomer rigidity, solubility, and the final polymer's thermal and electronic characteristics.

Illustrative Synthetic Schemes for Monomer Preparation

The following schemes illustrate potential synthetic pathways to generate specialized monomers from this compound. These are representative examples based on established organic chemistry principles.

Scheme 1: Synthesis of a Diamine Monomer

A plausible route to a diamine monomer involves a multi-step synthesis starting with the reaction of this compound with an aminophenol. This would be followed by a reduction of the resulting nitro groups to amines.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, 4-Aminophenol | Acetic Acid, reflux | Intermediate Imide |

| 2 | Intermediate Imide | Nitrating agent (e.g., HNO₃/H₂SO₄) | Dinitro Imide Compound |

| 3 | Dinitro Imide Compound | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | Diamine Monomer |

Scheme 2: Synthesis of a Novel Dianhydride Monomer

A new dianhydride monomer could be synthesized by coupling two molecules of a derivative of this compound. This might involve an initial conversion to a hydroxy-functionalized intermediate.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | Hydrolyzing agent | 4,5-Difluorophthalic acid |

| 2 | 4,5-Difluorophthalic acid, Phenolic compound | Etherification catalyst (e.g., K₂CO₃), aprotic polar solvent | Bis(phenoxy)dicarboxylic acid |

| 3 | Bis(phenoxy)dicarboxylic acid | Dehydrating agent (e.g., Acetic Anhydride/Pyridine) | Novel Dianhydride Monomer |

The resulting monomers from these and similar synthetic strategies can then be purified and characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity before being used in polymerization reactions. The properties of the final polymers, such as thermal stability, solubility, and dielectric constant, are directly influenced by the structure of these carefully designed monomers. rsc.org

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms of 4,5-Difluoroisobenzofuran-1,3-dione

The synthesis of this compound is primarily achieved through two main routes. The first involves the dehydration of 4,5-difluorophthalic acid precursors using strong acids like sulfuric acid or polyphosphoric acid at high temperatures. smolecule.com A more common and versatile method is nucleophilic fluoroalkylation-cyclization, where 4,5-difluorophthalic anhydride (B1165640) reacts with fluorinated nucleophiles. smolecule.com An established protocol uses potassium fluoride (B91410) or triethylamine (B128534) to activate (perfluoroalkyl)trimethylsilanes for this purpose. smolecule.com

Historically, similar compounds like 3- and 4-fluorophthalic anhydrides have been synthesized by heating their corresponding nitrophthalic anhydrides with potassium fluoride. oup.com This fluorodenitration reaction proceeds smoothly, although higher temperatures can lead to explosive reactions. oup.com The use of polar aprotic solvents such as dimethylformamide or dimethylsulfoxide can facilitate the reaction at lower temperatures. oup.com

The reactivity of this compound is characteristic of acid anhydrides. It readily undergoes nucleophilic acyl substitution reactions. youtube.com For instance, it can react with alcohols to form esters, with amines to form amides, and with water to open the ring and form the corresponding dicarboxylic acid. youtube.comwikipedia.org The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbons, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, phthalic anhydride. smolecule.com

Table 1: Comparison of Synthetic Routes for Fluorinated Phthalic Anhydrides

| Synthesis Method | Precursor(s) | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Cyclocondensation | 4,5-Difluorophthalic acid | Concentrated H₂SO₄ or PPA, 150–180 °C | Direct route | High temperatures required |

| Nucleophilic Fluoroalkylation | 4,5-Difluorophthalic anhydride | KF or Et₃N, (perfluoroalkyl)trimethylsilanes | Widely employed | Requires specialized reagents |

| Fluorodenitration | Nitrophthalic anhydrides | Potassium fluoride, 180-195°C or lower temp. with polar aprotic solvent | Direct fluorination | Potential for explosive side reactions at high temps |

Unexplored Avenues in Chemical Transformations

While the fundamental reactivity of this compound as an anhydride is understood, many of its potential chemical transformations remain unexplored.

Asymmetric Reactions: The development of catalytic, enantioselective reactions involving this anhydride could lead to the synthesis of chiral molecules with unique properties. For instance, asymmetric alcoholysis or aminolysis could provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Multicomponent Reactions: Its use in one-pot, multicomponent reactions could offer efficient pathways to complex heterocyclic structures. rsc.org The high reactivity of the anhydride moiety makes it an excellent candidate for tandem reactions that rapidly build molecular complexity.

Diels-Alder and Cycloaddition Reactions: The dienophilic nature of the aromatic ring, activated by the fluorine atoms, could be exploited in Diels-Alder reactions to construct polycyclic aromatic systems. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions could be investigated to synthesize novel fluoro-substituted heterocyclic compounds. researchgate.net

Ring-Opening Polymerization: While polyimides are a known application, the controlled ring-opening polymerization of this compound with various co-monomers could lead to new classes of polyesters and polyamides with tailored properties.

Emerging Applications in Next-Generation Materials Science

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, a feature that is highly desirable in materials science.

High-Performance Polymers: Fluorinated polyimides, synthesized from diamines and fluorinated dianhydrides like 6FDA (2,2'-bis-(3,4-dicarboxyphenyl)-hexafluoropropane dianhydride), are known for their exceptional thermal stability, low dielectric constants, and high optical transparency. researchgate.net this compound serves as a valuable monomer for creating new fluorinated polyimides and polyesters. cjmr.org These materials are promising for applications in microelectronics as insulating layers, in aerospace for lightweight composites, and in optical communications for waveguide fabrication. researchgate.net The fluorine content often enhances hydrophobicity and chemical resistance. cjmr.org

Organic Electronics: The electron-accepting nature of the difluorinated phthalic anhydride core makes it a candidate for n-type organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Further research could focus on incorporating this unit into larger conjugated systems to tune the electronic properties.

Fluorescent Materials and Sensors: Phthalic anhydride derivatives have been used to create fluorescent dyes and labels. researchgate.netmedchemexpress.com The specific substitution pattern of this compound could lead to materials with unique photophysical properties, such as solvatochromism or aggregation-induced emission. These could be developed into sensitive chemical sensors for detecting specific analytes through changes in their fluorescence.

Table 2: Potential Applications in Materials Science

| Application Area | Key Properties Conferred by this compound | Potential Next-Generation Materials |

|---|---|---|

| High-Performance Polymers | Thermal stability, chemical resistance, low dielectric constant, optical clarity | Fluorinated polyimides for aerospace and microelectronics |

| Organic Electronics | Electron-deficient aromatic core | n-type organic semiconductors for OLEDs and OPVs |

| Advanced Coatings | Hydrophobicity, durability | Self-cleaning and anti-fouling surfaces |

| Fluorescent Materials | Tunable photophysical properties | Chemical sensors and fluorescent probes |

Interdisciplinary Research Opportunities and Future Prospects

The potential of this compound extends beyond traditional synthetic and materials chemistry, opening doors for interdisciplinary collaboration.

Chemical Biology: While direct therapeutic applications are outside the scope, this compound could be used to synthesize fluorinated probes. For example, it can be reacted with amino groups in biomolecules to introduce a fluorinated tag. The ¹⁹F nucleus is an excellent handle for NMR studies, allowing researchers to probe biological systems and molecular interactions without the background noise present in ¹H NMR.

Supramolecular Chemistry: The electron-deficient aromatic ring of this compound can participate in non-covalent interactions, such as π-π stacking and halogen bonding. These interactions can be harnessed to construct complex supramolecular architectures, including molecular cages, gels, and liquid crystals.

Green Chemistry: Future research could focus on developing more sustainable synthetic routes to this compound, potentially from bio-based furanics, which can be converted to substituted phthalic anhydrides. nih.gov Additionally, exploring its use in solvent-free reactions or under mechanochemical conditions would align with the principles of green chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.